6-Bromo-N-methoxy-N-methylnicotinamide
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Overview
Description
6-Bromo-N-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 24507 It is a derivative of nicotinamide, featuring a bromine atom at the 6th position of the pyridine ring, and methoxy and methyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-methoxy-N-methylnicotinamide typically involves the bromination of nicotinamide followed by the introduction of methoxy and methyl groups. One common method includes:
- Bromination of nicotinamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
- Subsequent reaction with methanol and a methylating agent such as methyl iodide in the presence of a base like sodium hydride or potassium carbonate to introduce the methoxy and methyl groups.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-N-methoxy-N-methylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
- Substitution reactions can yield various substituted nicotinamide derivatives.
- Oxidation and reduction reactions can produce oxidized or reduced forms of the compound, respectively.
Scientific Research Applications
6-Bromo-N-methoxy-N-methylnicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are required to elucidate its exact mechanism, it is believed to exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in key biological processes.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
- 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide
- 6-Bromo-N-methylnicotinamide
- 6-Bromo-N-methoxy-N-methylpyridine-3-carboxamide
Comparison: 6-Bromo-N-methoxy-N-methylnicotinamide is unique due to the presence of both methoxy and methyl groups on the nitrogen atom of the amide group, which can influence its reactivity and biological activity compared to similar compounds. The bromine atom at the 6th position also provides a site for further functionalization, making it a versatile intermediate in chemical synthesis.
Properties
IUPAC Name |
6-bromo-N-methoxy-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQQNLRKWKBQGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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